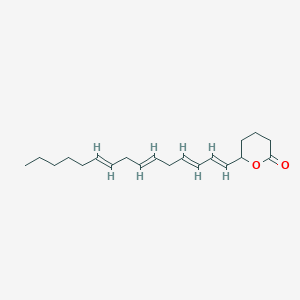(+/-)-5-Hete lactone
CAS No.:
Cat. No.: VC16556701
Molecular Formula: C20H30O2
Molecular Weight: 302.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H30O2 |
|---|---|
| Molecular Weight | 302.5 g/mol |
| IUPAC Name | 6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one |
| Standard InChI | InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(21)22-19/h6-7,9-10,12-14,16,19H,2-5,8,11,15,17-18H2,1H3/b7-6+,10-9+,13-12+,16-14+ |
| Standard InChI Key | QZMAEYDIHWEEAF-SSTLJLGOSA-N |
| Isomeric SMILES | CCCCC/C=C/C/C=C/C/C=C/C=C/C1CCCC(=O)O1 |
| Canonical SMILES | CCCCCC=CCC=CCC=CC=CC1CCCC(=O)O1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(+/-)-5-HETE lactone is a racemic mixture of two enantiomers formed through intramolecular cyclization of 5-HETE. The linear precursor, 5-HETE, is an arachidonic acid metabolite generated via 5-LO catalysis. Acidic conditions promote nucleophilic attack of the C-5 hydroxyl group on the C-1 carboxyl, resulting in a six-membered δ-lactone ring . The structure comprises:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 302.5 g/mol | |
| CAS Registry Number | 81517-87-5, 73279-37-5 | |
| logP (Octanol-Water) | 5.62 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Stereochemical Considerations
Racemic Synthesis
-
Yeast-Mediated Reduction: Saccharomyces cerevisiae catalyzes the asymmetric reduction of ketoester intermediates. A 2011 study reported the conversion of racemic precursor 12 to (1R,2S)-hydroxy ester 10 and (1S,5S)-lactone 11 with enantiomeric excesses of 99% and 95%, respectively .
-
Chiral Resolution: Enzymatic hydrolysis with Candida antarctica lipase B separates (±)-5-HETE lactone into its (R)- and (S)-enantiomers, critical for studying stereospecific biological effects .
Table 2: Synthetic Routes to Enantiopure 5-HETE Lactones
| Enantiomer | Starting Material | Key Step | Yield (%) | Reference |
|---|---|---|---|---|
| (R)-5-HETE | Ketoester 15 | Yeast reduction, lactonization | 62 | |
| (S)-5-HETE | Hydroxyester 17 | Mitsunobu reaction, cyclization | 61 |
Biochemical Interactions and Metabolic Fate
Enzymatic Hydrolysis
(+/-)-5-HETE lactone undergoes hydrolysis in serum via two major pathways:
-
PON1-Mediated Cleavage: The high-density lipoprotein (HDL)-associated paraoxonase-1 hydrolyzes 5-HETE lactone with , predominant within the first 30 seconds of exposure .
-
ES-1 Contribution: Carboxylesterase-1 becomes significant after 15 minutes, accounting for 50% of total hydrolysis activity in murine models .
Inhibition of 5-Lipoxygenase
The lactone form exhibits enhanced inhibitory potency compared to linear 5-HETE:
-
against rat basophilic leukemia 5-LO: 27 µM (lactone) vs. >100 µM (linear)
-
Mechanism: Competitive inhibition at the substrate-binding pocket, as predicted by molecular docking
Pharmacological Implications
Atheroprotection
PON1’s affinity for HDL () positions (±)-5-HETE lactone as a modulator of lipid oxidation:
-
Potential to attenuate foam cell formation in arterial walls
Analytical Characterization
Mass Spectrometry
LC-MS/MS analysis reveals characteristic fragmentation patterns:
Nuclear Magnetic Resonance
-NMR (CDCl):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume